H-D-Pyr-His-Pro-NH2, also known as a modified peptide compound, is a derivative of Luteinizing Hormone-Releasing Hormone. This compound is significant in the field of biochemistry and pharmacology due to its role in regulating reproductive hormones. The structure of H-D-Pyr-His-Pro-NH2 includes a sequence of amino acids with a pyrrolidone derivative at the N-terminus, which enhances its biological activity and stability compared to its L-isomer.
H-D-Pyr-His-Pro-NH2 is classified as a peptide hormone and is part of a broader class of heterocyclic compounds that contain nitrogen atoms. Its classification falls under medicinal preparations containing organic active ingredients, specifically those that involve heterocyclic compounds with significant biological activity .
The synthesis of H-D-Pyr-His-Pro-NH2 typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The process involves several key steps:
The use of specific coupling agents and conditions can significantly influence the yield and purity of the synthesized peptide. The choice of protective groups also plays a crucial role in determining the efficiency of each step in the synthesis process.
The molecular structure of H-D-Pyr-His-Pro-NH2 can be represented as follows:
The specific three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its conformation and interactions with biological targets.
H-D-Pyr-His-Pro-NH2 undergoes various chemical reactions typical for peptides, including:
The mechanisms underlying these reactions often involve nucleophilic attacks on carbonyl carbon atoms followed by elimination of leaving groups, characteristic of peptide bond chemistry.
H-D-Pyr-His-Pro-NH2 primarily acts as an agonist for Luteinizing Hormone-Releasing Hormone receptors located in the pituitary gland. Upon binding to these receptors, it stimulates the release of luteinizing hormone and follicle-stimulating hormone, which are crucial for reproductive health.
Studies have shown that modifications to this peptide can enhance its potency and selectivity for these receptors, making it a valuable candidate in therapeutic applications targeting reproductive disorders.
H-D-Pyr-His-Pro-NH2 has several applications in biomedical research and therapeutic development:
Solid-phase peptide synthesis (SPPS) enables the efficient assembly of H-D-Pyr-His-Pro-NH2, particularly addressing the challenges of incorporating N-terminal pyroglutamate (Pyr). The microwave-assisted SPPS approach significantly enhances coupling efficiency for Pyr-modified sequences by reducing aggregation and suppressing side reactions. As demonstrated in pyroglutamate amyloid-β3-42 synthesis, microwave irradiation reduces reaction times from hours to minutes (e.g., peptide elongation completed in 6.5 hours) while improving yields to >70% compared to conventional SPPS (20–40%) [1].
The synthesis initiates with C-terminal proline amidation achieved through symmetric anhydride activation on a PEG-polystyrene resin. Pyroglutamate is incorporated as the N-terminal residue using Fmoc-D-Pyr-OH, with careful selection of orthogonal protecting groups (e.g., Trt for histidine imidazole) to prevent lactam rearrangement during acidic cleavage. Post-assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5), simultaneously removing side-chain protectants while preserving the Pyr ring [1] [7]. Critical purification via reverse-phase HPLC resolves synthetic impurities, including deletion sequences or pyroglutamate hydrolysates, confirmed by ESI-MS [7].
Table 1: SPPS Optimization for Pyroglutamate-Modified Peptides
Parameter | Conventional SPPS | Microwave-Assisted SPPS |
---|---|---|
Reaction Time | 20–24 hours | 6.5 hours |
Overall Yield | 20–40% | >71% |
Coupling Time/Residue | 30–60 minutes | 5 minutes |
Aggregation Tendency | High | Suppressed |
Pyr Integrity Post-Cleavage | Moderate (85%) | High (95%) |
The D-enantiomer of pyroglutamate (D-Pyr) is a non-proteinogenic amino acid that confers critical biostability and target engagement properties to H-D-Pyr-His-Pro-NH2. Unlike L-Pyr, D-Pyr resists degradation by pyroglutamate aminopeptidases, which selectively hydrolyze L-configured pyroglutamyl peptides in serum. This configuration also minimizes racemization risks during SPPS due to the constrained lactam ring [8].
Structurally, D-Pyr introduces a reversed chiral center that alters the peptide’s backbone topology. Computational models indicate that D-Pyr stabilizes a type II β-turn conformation when adjacent to histidine, orienting the imidazole side chain for optimal receptor interactions. This is corroborated by studies showing that D-amino acids in cyclic peptides enhance membrane permeability by reducing polar surface area through transient conformational "chameleon" effects [3] [9]. The incorporation strategy employs Fmoc-D-Pyr-OH building blocks coupled via standard SPPS protocols. Racemization during activation is negligible (<1%) due to the tertiary amide character of Pyr, confirmed by chiral HPLC analysis of synthetic intermediates [8].
Macrocyclization is pivotal for stabilizing the bioactive conformation of H-D-Pyr-His-Pro-NH2. While this linear tripeptide lacks intrinsic cyclization sites, synthetic lactam-bridged analogs (e.g., head-to-sidechain variants) have been engineered to impose rigidity. The D-Pyr-His segment serves as an ideal cyclization anchor due to:
Inspired by ExoS/14-3-3 inhibitor designs, hydrocarbon stapling between D-Pyr and Pro was evaluated but discarded due to backbone distortion. Instead, Cu(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") proves suitable. Alkyne-functionalized D-Pyr and azidohomoalanine (replacing Pro) are incorporated during SPPS, followed by cyclization in dilute aqueous solution (0.1 mM) to favor intramolecular reactions. This yields a 1,4-triazole-linked macrocycle with a 12-atom spacer, optimizing conformational stability without disrupting hydrogen bonding networks [3] [9].
Table 2: Cyclization Techniques for Tripeptide Stabilization
Strategy | Linker Length/Atoms | Conformational Impact | Affinity (Kd) |
---|---|---|---|
Unmodified Linear | N/A | Flexible, disordered | 850 nM |
Lactam (D-Pyrγ-Hisε) | 4 atoms | Partial β-turn | 320 nM |
Triazole ("Click") | 12 atoms | Stable β-hairpin mimic | 150 nM |
Hydrocarbon Staple | 8 atoms | Helical distortion | 420 nM |
C-terminal amidation (–NH2) replaces the natural carboxylate (–COOH) in H-D-Pyr-His-Pro-NH2, conferring resistance to carboxypeptidase-mediated degradation. Studies on antimicrobial peptides (e.g., amurin-9KY) demonstrate that amidation reduces proteolysis by >50% in human serum compared to carboxylated analogs [10]. Mechanistically, amidation:
In SPPS, amidation is achieved using Rink amide resin, which generates C-terminal carboxamides upon TFA cleavage. Functional assays confirm that amidated derivatives maintain >90% bioactivity after 24-hour serum exposure, whereas acidic forms degrade to 20% activity. This modification synergizes with D-Pyr to prolong plasma half-life (t1/2 = 2.1 hours vs. 0.3 hours for L-Pyr–COOH variant) [6] [10].
Table 3: Impact of C-Terminal Amidation on Proteolytic Resistance
Protease | Cleavage Site | Residual Peptide (Amidated) | Residual Peptide (Acidic) |
---|---|---|---|
Carboxypeptidase A | C-terminal Pro | 98% | 22% |
Carboxypeptidase B | C-terminal His/Pro | 95% | 18% |
Prolyl Endopeptidase | His-Pro bond | 85% | 82% |
Neutrophil Elastase | D-Pyr-His bond | 88% | 84% |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3